molecular formula C16H19N5O B2784131 N-[2-(4-Methylpiperazin-1-YL)pyrimidin-5-YL]benzamide CAS No. 1421509-26-3

N-[2-(4-Methylpiperazin-1-YL)pyrimidin-5-YL]benzamide

Cat. No.: B2784131
CAS No.: 1421509-26-3
M. Wt: 297.362
InChI Key: MJRCIODPCAYLAK-UHFFFAOYSA-N
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Description

N-[2-(4-Methylpiperazin-1-YL)pyrimidin-5-YL]benzamide is an organic compound belonging to the class of benzanilides. These compounds are characterized by an anilide group where the carboxamide group is substituted with a benzene ring. This compound is known for its potential therapeutic applications, particularly in the treatment of certain types of cancer due to its ability to inhibit specific tyrosine kinases .

Chemical Reactions Analysis

N-[2-(4-Methylpiperazin-1-YL)pyrimidin-5-YL]benzamide undergoes several types of chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding N-oxides, while reduction can produce amines .

Scientific Research Applications

N-[2-(4-Methylpiperazin-1-YL)pyrimidin-5-YL]benzamide has a wide range of scientific research applications:

Comparison with Similar Compounds

Biological Activity

N-[2-(4-Methylpiperazin-1-YL)pyrimidin-5-YL]benzamide, also known by its CAS number 5224-22-6, is a compound of significant interest due to its potential biological activities, particularly in the realm of cancer treatment and kinase inhibition. This article delves into the synthesis, biological activities, and relevant research findings associated with this compound.

PropertyValue
Molecular FormulaC16H20N4O
Molecular Weight284.36 g/mol
Density1.291 g/cm³
Boiling Point509.3 °C at 760 mmHg
Flash Point261.8 °C

Synthesis

The synthesis of this compound involves standard organic reactions typically used in the preparation of benzamide derivatives. The compound is synthesized by coupling a pyrimidine derivative with a benzamide structure, utilizing various reagents to facilitate the formation of the desired amide bond.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. It has been shown to exhibit moderate to significant activity against various cancer cell lines:

  • Cell Lines Tested :
    • K-562 (chronic myelogenous leukemia)
    • HL-60 (promyelocytic leukemia)
    • MCF-7 (breast adenocarcinoma)
    • HeLa (cervix carcinoma)
    • A549 (lung carcinoma)

In comparative assays, this compound demonstrated activity comparable to established chemotherapeutics like imatinib and nilotinib, particularly at concentrations around 100 µM .

Kinase Inhibition

This compound has been evaluated for its kinase inhibitory properties. The following kinases were studied:

KinaseInhibition (%) at 10 nM
EGFR21% - 92%
HER-4Comparable to imatinib
VEGFR216% - 48%
PDGFRaUp to 77%

These results indicate that the compound is a potent inhibitor of several receptor tyrosine kinases, which play critical roles in cancer cell proliferation and survival .

The mechanism by which this compound exerts its biological effects appears to involve interaction with ATP binding sites on kinases, leading to inhibition of downstream signaling pathways associated with tumor growth and metastasis. Molecular docking studies suggest that the structural features of this compound allow it to effectively bind to target proteins .

Case Studies

Several case studies have been documented that explore the efficacy of this compound in preclinical models:

  • Study on K-562 Cells : In vitro assays demonstrated that treatment with this compound resulted in significant apoptosis in K-562 cells, indicating its potential as a therapeutic agent for chronic myeloid leukemia.
  • Combination Therapy : Research has indicated that combining this compound with other chemotherapeutic agents may enhance overall efficacy and reduce resistance observed in certain cancer types.

Properties

IUPAC Name

N-[2-(4-methylpiperazin-1-yl)pyrimidin-5-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N5O/c1-20-7-9-21(10-8-20)16-17-11-14(12-18-16)19-15(22)13-5-3-2-4-6-13/h2-6,11-12H,7-10H2,1H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJRCIODPCAYLAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=NC=C(C=N2)NC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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